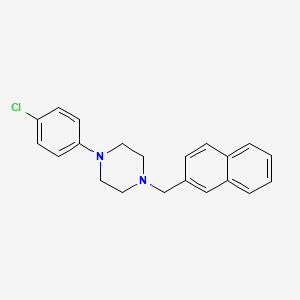
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound with potential interest in various scientific fields due to its structural complexity and chemical characteristics. The study of such compounds often involves detailed synthesis processes, structural analysis through spectroscopic methods, understanding its chemical and physical properties, and exploring its reactivity under different conditions.
Synthesis Analysis
The synthesis of complex organic compounds like N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular framework. Techniques such as palladium-catalyzed carbon−sulfur bond formation, often used in pharmaceutical synthesis, could be analogous to strategies employed for synthesizing similar compounds (Norris & Leeman, 2008).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as FT-IR, FT-Raman spectroscopy, and X-ray crystallography are commonly used. For instance, studies on related compounds have utilized spectroscopic methods and DFT calculations to investigate vibrational frequencies, molecular geometry, and electronic structures, providing insights into molecular stability and electronic distribution (Sebastian et al., 2016).
Chemical Reactions and Properties
Understanding the chemical reactivity and stability of compounds under various conditions is essential. This includes reactions with other chemical entities, stability in different solvents, and under varying temperatures and pressures. The study of related compounds through DFT calculations and molecular docking can reveal potential reactivity patterns, as well as interactions with biological molecules, indicating possible biological activities (Karrouchi et al., 2020).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are fundamental for its characterization and application. These properties are often determined through experimental measurements and can be influenced by the molecular structure. For example, crystallography studies provide detailed information about the molecular and crystal lattice structures, which are crucial for understanding the material's physical characteristics (Jasinski et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and the potential for specific chemical transformations, are critical for the compound's applications in synthetic chemistry and material science. Studies involving Fukui functions and quantum chemical calculations can provide insights into the molecule's reactive sites and its interactions with other molecules, which is essential for predicting its behavior in complex chemical reactions (Sebastian et al., 2016).
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-15(17)14-21-18(22)19(10-12-23-13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXASVZVVYAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B5616134.png)
![methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)
![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)
![(3aR*,6aR*)-2-allyl-5-(2-chloro-3-methylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5616154.png)
![2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5616158.png)
![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropylpyrrolidin-1-yl]-2-oxo-1-phenylethanone](/img/structure/B5616161.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]butanoic acid](/img/structure/B5616164.png)
![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5616170.png)
![1-benzyl-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5616180.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5616195.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)